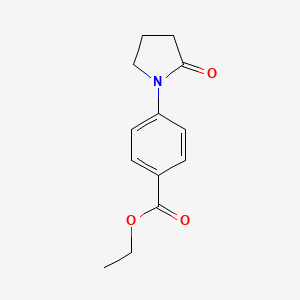
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DHQX-6-carboxylic acid involves several steps, including cyclization reactions, functional group transformations, and purification. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Notably, recent work has focused on designing new quinoxaline derivatives as selective dipeptidyl peptidase-IV (DPP-4) inhibitors and hypoglycemic agents .
Wissenschaftliche Forschungsanwendungen
Directed Enantioselective Synthesis
The enantioselective synthesis of related compounds demonstrates the utility of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid in creating optically active molecules. For instance, the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution illustrates the potential for creating enantiomerically pure compounds, a process critical in the development of pharmaceuticals (Paál et al., 2008).
Synthesis of Benzene Derivatives
Research into synthesizing 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid from precursor compounds highlights the broader synthetic utility of similar chemical structures. These synthesis pathways are crucial for developing new materials and bioactive molecules with potential applications in industry and medicine (Fan et al., 2014).
Development of Chelating Spin-Bearing Ligands
The creation of verdazyl radicals bearing pyridine or pyrimidine substituents showcases the use of similar tetrahydroquinoxaline derivatives in crafting molecules with significant electronic properties. These compounds have potential applications in materials science, especially in the development of organic electronic devices (Barr et al., 1999).
Photochemical Electron-Transfer Reactions
Investigations into the photochemical reactions of diarylethylenes, similar in structure to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, reveal the potential of these compounds in studying electron transfer processes. Such research has implications for understanding fundamental chemical reactions and developing photoresponsive materials (Mattes & Farid, 1986).
Redox-Annulations in Cyclic Amines
The redox-annulation reactions involving cyclic amines and α,β-unsaturated carbonyl compounds illustrate the chemical versatility of tetrahydroquinoxaline derivatives. These reactions are pivotal for constructing complex, ring-fused molecules with potential pharmaceutical applications (Kang et al., 2015).
Eigenschaften
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-12-5-6-13(2)10-7-8(11(14)15)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLAPJAHKINQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383789 | |
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
CAS RN |
844891-14-1 | |
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)
![2-[2-(3,5-Dichlorophenyl)hydrazono]malononitrile](/img/structure/B1607864.png)


![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)



